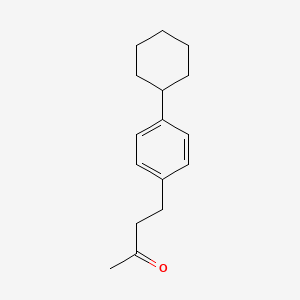
4-(p-Cyclohexylphenyl)-2-butanone
Cat. No. B8401024
M. Wt: 230.34 g/mol
InChI Key: FCGWUJBDFDCJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04393079
Procedure details


To a stirred solution of aluminium chloride (0.15 mole) in cyclohexylbenzene (0.5 mole) at 10°-15° C. was added dropwise methyl vinyl ketone. The resulting mixture was left overnight at room temperature and worked up as above. The crude ketone was purified by distillation, b.p. 150-60 (2 mm), followed by column chromatography using silica as support and petrol/ethyl acetate as eluants.



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:17]([C:19]([CH3:21])=[O:20])=[CH2:18]>>[CH:11]1([C:5]2[CH:6]=[CH:7][C:8]([CH2:18][CH2:17][C:19](=[O:20])[CH3:21])=[CH:9][CH:10]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude ketone was purified by distillation, b.p
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)CCC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
